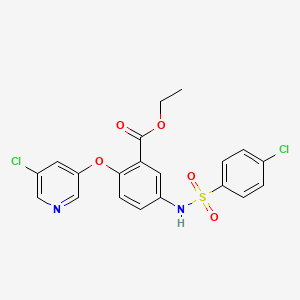![molecular formula C11H15ClO2 B8633485 2-[4-(3-chloropropoxy)phenyl]ethanol](/img/structure/B8633485.png)
2-[4-(3-chloropropoxy)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-chloropropoxy)phenyl]ethanol is an organic compound with a complex structure that includes a phenyl group, an ethanol moiety, and a chloropropyl ether linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chloropropoxy)phenyl]ethanol typically involves the reaction of 4-hydroxyphenethyl alcohol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(3-chloropropoxy)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloropropyl group or to modify the phenyl ring.
Substitution: The chlorine atom in the chloropropyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-{4-[(3-Chloropropyl)oxy]phenyl}acetaldehyde, while substitution reactions can produce derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-[4-(3-chloropropoxy)phenyl]ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(3-chloropropoxy)phenyl]ethanol involves its interaction with various molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects. The exact pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{4-[(3-Bromopropyl)oxy]phenyl}ethanol
- 2-{4-[(3-Iodopropyl)oxy]phenyl}ethanol
- 2-{4-[(3-Fluoropropyl)oxy]phenyl}ethanol
Uniqueness
2-[4-(3-chloropropoxy)phenyl]ethanol is unique due to the presence of the chloropropyl group, which imparts specific reactivity and properties. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different reactivity patterns and biological interactions, making it a compound of particular interest in various research contexts.
Propriétés
Formule moléculaire |
C11H15ClO2 |
|---|---|
Poids moléculaire |
214.69 g/mol |
Nom IUPAC |
2-[4-(3-chloropropoxy)phenyl]ethanol |
InChI |
InChI=1S/C11H15ClO2/c12-7-1-9-14-11-4-2-10(3-5-11)6-8-13/h2-5,13H,1,6-9H2 |
Clé InChI |
RRAQXQYAWFKRFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCO)OCCCCl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Cyclopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole](/img/structure/B8633419.png)
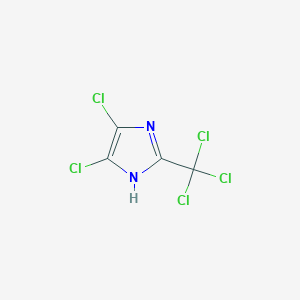

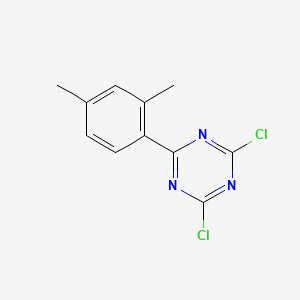
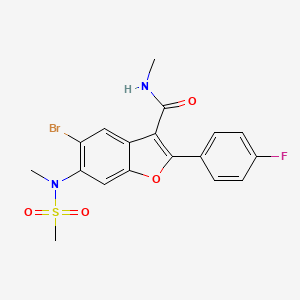
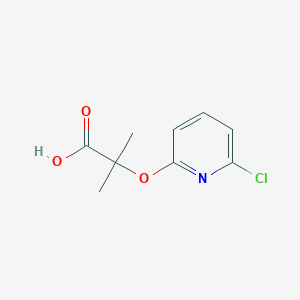
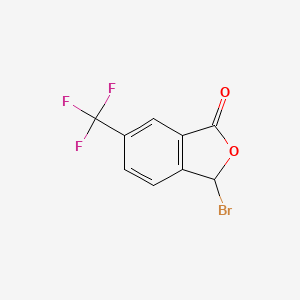
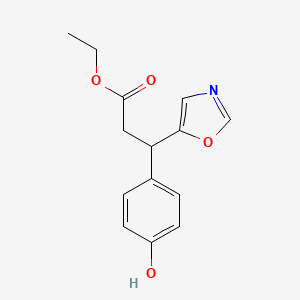
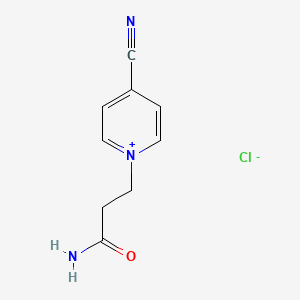
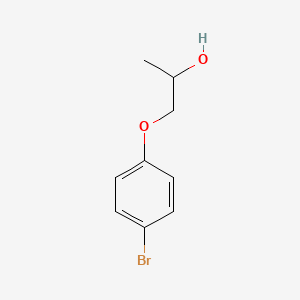
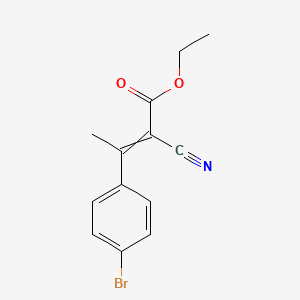
![1-Azabicyclo[4.3.1]decane-8-carbonitrile](/img/structure/B8633492.png)
